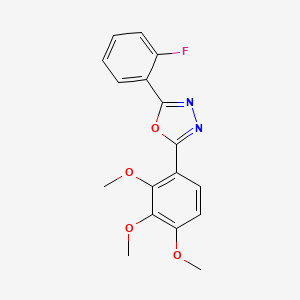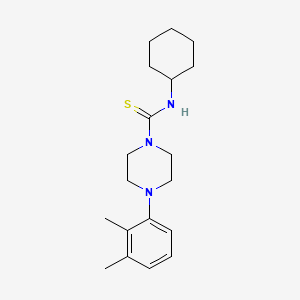
3-(4-bromophenyl)-N-(2-furylmethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromophenyl)-N-(2-furylmethyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 4-Bromo-N-(2-furylmethyl)benzamide or BFA. It is a white to off-white powder that is soluble in organic solvents such as DMSO and ethanol. In
Wirkmechanismus
The mechanism of action of 3-(4-bromophenyl)-N-(2-furylmethyl)acrylamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-bromophenyl)-N-(2-furylmethyl)acrylamide has both biochemical and physiological effects. It has been reported to have antitumor activity, as well as anti-inflammatory and antioxidant effects. It has also been shown to inhibit the production of nitric oxide, which is involved in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-bromophenyl)-N-(2-furylmethyl)acrylamide in lab experiments is its potential as a building block for the synthesis of other compounds. It is also relatively easy to synthesize and purify. However, one limitation is the lack of information on its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 3-(4-bromophenyl)-N-(2-furylmethyl)acrylamide. One direction is the development of new compounds based on this molecule for use as kinase inhibitors or antitumor agents. Another direction is the investigation of its potential as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to understand its mechanism of action and potential side effects.
In conclusion, 3-(4-bromophenyl)-N-(2-furylmethyl)acrylamide is a chemical compound that has shown potential in various scientific research applications. Its synthesis method is relatively simple, and it has both biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 3-(4-bromophenyl)-N-(2-furylmethyl)acrylamide involves the reaction of 4-bromoaniline with 2-furylacrolein in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as ethanol or DMF under reflux conditions. The product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3-(4-bromophenyl)-N-(2-furylmethyl)acrylamide has shown potential in various scientific research applications. It has been used as a building block in the synthesis of other compounds such as kinase inhibitors and antitumor agents. It has also been used as a ligand in the development of metal complexes for catalytic reactions. Additionally, it has been investigated as a potential fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
(E)-3-(4-bromophenyl)-N-(furan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c15-12-6-3-11(4-7-12)5-8-14(17)16-10-13-2-1-9-18-13/h1-9H,10H2,(H,16,17)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGVGOXCDQESQJ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNC(=O)/C=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5793972.png)

![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5793974.png)
![1-(4-fluorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5793982.png)

![N'-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5793993.png)
![4-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5794007.png)

![2-[(3,4-dimethylphenyl)sulfonyl]-1,4-benzenediol](/img/structure/B5794030.png)
![2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5794034.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5794051.png)

![5-[(3,4-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5794067.png)